5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-(2,5-dimethylphenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-8-3-4-9(2)11(5-8)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDSYTFMMUHQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(C=N2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2,5-dimethylphenylhydrazine with ethyl cyanoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Findings :
- The 2,5-dimethylphenyl group in the target compound may enhance PET inhibition similarly to ’s carboxamide derivative, though direct data are lacking.
- Anticancer pyrazole derivatives (e.g., ’s p-tolyl analog) highlight the importance of para-substitution for activity, whereas ortho/para-dimethyl substitution in the target compound could optimize steric interactions in binding pockets .
Structural and Physicochemical Properties
- Crystal Packing and Solubility: The 2,5-dimethylphenyl group in the target compound likely induces a more hydrophobic crystal lattice compared to nitro- or chloro-substituted analogs, reducing aqueous solubility but improving lipid membrane penetration .
Lipophilicity (LogP) :
- Methyl groups increase logP relative to nitro or chloro substituents, favoring passive diffusion across biological membranes.
Data Tables
Table 1: Comparative Substituent Effects
| Compound | Substituent Positions/Type | Key Biological Activity |
|---|---|---|
| 5-Amino-1-(2,5-dimethylphenyl)-... | 1-(2,5-dimethylphenyl) | Inferred PET inhibition |
| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-dimethylphenyl | PET inhibition (IC50 ~10 µM) |
| 5-Amino-1-(2,4-dinitrophenyl)-... | 1-(2,4-dinitrophenyl) | Not reported |
| 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-... | 1-(2,4-dichlorophenyl), 5-nitroanilino | Structural stability |
Biological Activity
5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 244.25 g/mol
- CAS Number : 1176428-20-8
- Structural Characteristics : The compound features a pyrazole ring with an amino group and a carbonitrile moiety, contributing to its reactivity and biological interactions.
Biological Activities
This compound exhibits several notable biological activities, including:
1. Anticancer Activity
Research has demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including HepG-2 (human liver carcinoma) and MCF-7 (breast cancer) cells .
2. Anti-inflammatory Properties
Several studies highlight the anti-inflammatory potential of pyrazole derivatives. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In particular, derivatives have shown selective COX-2 inhibition with minimal gastric toxicity .
3. Antioxidant Activity
The antioxidant properties of pyrazole compounds are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. This activity is critical for protecting against cellular damage and inflammation .
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:
- Receptor Binding : The compound may act as an antagonist or inhibitor at various receptors involved in inflammatory responses and cancer progression.
- Enzyme Inhibition : It has been noted for its inhibitory effects on enzymes such as COX and other key proteins involved in tumor growth and inflammation .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of a series of pyrazole derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in HepG-2 cells with an IC value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspases .
Case Study 2: Anti-inflammatory Activity
In a carrageenan-induced paw edema model, the compound exhibited a dose-dependent reduction in edema formation, suggesting potent anti-inflammatory properties. Histopathological analysis revealed minimal tissue damage compared to standard anti-inflammatory drugs like ibuprofen .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile, and how are reaction conditions optimized?
The compound is typically synthesized via cyclocondensation reactions. For example, similar pyrazole derivatives are prepared using dimethyl sulfoxide (DMSO) as a solvent and lithium hydroxide as a base under controlled heating (343 K for 4.5 h) to achieve yields >70% . Optimization involves adjusting solvent polarity, reaction temperature, and stoichiometry of reagents. Green synthesis methods, such as guar-gum biocatalysts, have also been explored for related pyrazoles to enhance sustainability and reduce byproducts .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- 1H NMR : To confirm substituent positions (e.g., aromatic protons at δ 6.09–7.59 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., CN stretch at ~2296 cm⁻¹, NH₂ at ~3237 cm⁻¹) .
- Melting Point Analysis : Validates purity; discrepancies between observed and literature values (e.g., 228–229°C vs. 229–230°C) may indicate impurities or polymorphic forms .
Q. What are the key steps in ensuring high yield and purity during synthesis?
- Use anhydrous solvents (e.g., DMF, DMSO) to prevent side reactions .
- Slow evaporation of ethanol:acetone (1:1) mixtures for crystallization yields high-purity single crystals suitable for X-ray analysis .
- Purification via filtration and washing with ethanol removes unreacted starting materials .
Advanced Research Questions
Q. How do crystallographic studies elucidate the molecular conformation and intermolecular interactions?
X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 74.03° in a dichlorophenyl analog) and hydrogen-bonding networks (N–H⋯N, C–H⋯Cl) that stabilize crystal packing . The SHELX software suite (SHELXL, SHELXS) is critical for structure refinement, with anisotropic displacement parameters and riding H-atom models ensuring accuracy . Centrosymmetric dimers (R₂²(12) motifs) and molecular chains along crystallographic axes are common .
Q. How do substituents on the phenyl ring influence biological activity and enzyme inhibition?
Substituents like trifluoromethyl or nitro groups enhance interactions with enzyme active sites. For instance, analogs with electron-withdrawing groups (e.g., 2-nitro-4-trifluoromethylphenyl) show COX-2/5-LOX inhibition, contributing to anti-inflammatory and anticancer effects . Steric effects from 2,5-dimethyl groups may modulate binding affinity to adenosine receptors or microbial targets .
Q. What strategies address discrepancies in melting points or spectral data across studies?
- Reproducibility Checks : Standardize solvent systems (e.g., ethanol:acetone ratios) for crystallization .
- Dynamic NMR Studies : Resolve rotational isomerism affecting spectral splits .
- Theoretical Calculations : Compare experimental IR/NMR data with density functional theory (DFT) predictions to identify conformational variations .
Q. How is this compound utilized in synthesizing pharmacologically active derivatives?
It serves as a precursor for pyrazolopyrimidines, synthesized via reactions with triethyl orthoformate in acetic anhydride. Subsequent ammonolysis yields derivatives with anticancer activity (e.g., 1-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) . Computational docking studies can further guide structural modifications for target selectivity .
Q. How do computational methods support experimental findings in structure determination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
